(R)-betaxolol hydrochloride

Description

BenchChem offers high-quality (R)-betaxolol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-betaxolol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873205 | |

| Record name | R-Betaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91878-54-5 | |

| Record name | Betaxolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Betaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAXOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of (R)-Betaxolol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betaxolol is a well-established β1-adrenergic receptor antagonist, utilized clinically as a racemic mixture for the management of hypertension and glaucoma.[1][2] As with many chiral drugs, its pharmacological activity is stereoselective. The β-blocking activity resides primarily in the (S)-(-)-enantiomer. This guide, however, focuses on the often-overlooked (R)-(+)-enantiomer. While less potent at β1-receptors, a comprehensive understanding of (R)-betaxolol's pharmacological profile is critical for a complete picture of the racemic drug's action, metabolism, and potential for off-target effects. This document synthesizes the available data on (R)-betaxolol's pharmacodynamics and pharmacokinetics, providing a technical resource for advanced research and development.

Molecular Profile

-

Chemical Name: (R)-1-(isopropylamino)-3-[4-(2-cyclopropylmethoxyethyl)phenoxy]propan-2-ol hydrochloride

-

Molecular Formula: C₁₈H₂₉NO₃ · HCl

-

Molecular Weight: 343.9 g/mol

-

Chirality: The molecule possesses a single chiral center at the C2 position of the propan-2-ol moiety, giving rise to the (R) and (S) enantiomers.

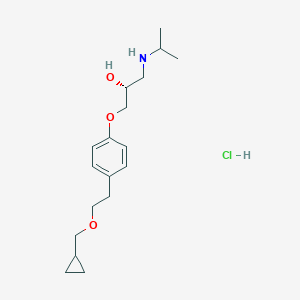

Caption: Figure 1. Chemical Structure of (R)-Betaxolol.

Pharmacodynamic Profile

Mechanism of Action at Adrenergic Receptors

Betaxolol is a selective β1-adrenergic receptor antagonist.[2][3] This selectivity is crucial for its clinical profile, minimizing side effects associated with β2-receptor blockade, such as bronchospasm.[3] The primary mechanism involves competitive, reversible binding to β1-receptors, predominantly located in cardiac tissue.[1][4] This action inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to a reduction in sympathetic tone.[2][5] Consequently, this results in decreased heart rate, reduced myocardial contractility, and lowered cardiac output, which are the bases for its antihypertensive effects.[1][4]

While the (S)-enantiomer is largely responsible for this β1-blocking activity, the (R)-enantiomer is not entirely inert. Studies on related β-blockers have shown that the S:R activity ratio for cardiac β-blocking can be substantial, often exceeding 100:1.[6] However, there is evidence to suggest that the (R)-enantiomer of betaxolol may possess a relatively stronger activity at β2-receptors in the ciliary process of the eye compared to its own β1 activity, though it is still significantly less potent than the (S)-enantiomer.[6][7]

Receptor Binding & Selectivity

Quantitative data on the binding affinity of the pure (R)-enantiomer is sparse in publicly available literature, as most studies focus on the racemate or the more potent (S)-enantiomer. However, studies on racemic betaxolol demonstrate its high affinity and selectivity for β1-receptors. One study in bovine heart and trachea tissues found that racemic betaxolol was 2.2 to 2.7 times more selective for β1-receptors than atenolol, another common β1-selective blocker.[8]

It is established that the cardiac beta-blocking activity of beta-blockers generally resides in their S(−) enantiomers.[6] The S:R activity ratio for betaxolol's beta-blocking activity in the heart has been reported to be as high as 530:1.[6]

Off-Target Effects: L-type Calcium Channels

Interestingly, research has shown that betaxolol can interact with L-type calcium channels, an effect that displays little stereospecificity. A study found that both racemic betaxolol and L-betaxolol (the (S)-enantiomer, though the study also implies similar effects for the (R)-enantiomer due to lack of stereospecificity) inhibited the binding of [³H]diltiazem and [³H]nitrendipine to rat cortical membranes with IC50 values in the micromolar range.[9] This suggests a direct interaction with the benzothiazepine binding site and an allosteric modulation of the dihydropyridine binding site on L-type calcium channels.[9] This interaction with calcium channels might contribute to its overall therapeutic effects, particularly in managing hypertension.[9]

Downstream Signaling Pathway

The antagonism of the β1-adrenergic receptor by (R)-betaxolol, albeit weak, inhibits the canonical G-protein coupled receptor (GPCR) signaling cascade. This pathway is visualized below.

Caption: Figure 3. Workflow for a Radioligand Competition Binding Assay.

In Vivo Assessment of Cardiovascular Effects in an Animal Model

This protocol outlines a method to assess the β1-blocking activity of (R)-betaxolol in a conscious rat model. [10] Objective: To determine the effect of (R)-betaxolol on heart rate (a β1-mediated response) at baseline and in response to a β-agonist challenge.

Materials:

-

Male Wistar or Sprague-Dawley rats, instrumented with telemetry devices for continuous monitoring of heart rate (HR) and blood pressure (BP).

-

(R)-betaxolol hydrochloride solution.

-

Isoproterenol (a non-selective β-agonist).

-

Vehicle (e.g., sterile saline).

Procedure:

-

Acclimatization: Allow surgically instrumented rats to recover fully (7-10 days) and acclimate to the experimental environment.

-

Baseline Recording: Record baseline HR and BP for at least 60 minutes.

-

Drug Administration: Administer a dose of (R)-betaxolol (or vehicle) via an appropriate route (e.g., intravenous, intraperitoneal).

-

Post-Dose Monitoring: Continuously monitor HR and BP for a defined period (e.g., 2-4 hours) to observe the direct effects of the compound.

-

Agonist Challenge: At the time of expected peak effect, administer a bolus dose of isoproterenol to challenge the β-adrenergic system. This should induce tachycardia (a sharp increase in heart rate).

-

Data Analysis:

-

Calculate the change in baseline HR following (R)-betaxolol administration.

-

Quantify the peak tachycardic response to isoproterenol in both vehicle- and (R)-betaxolol-treated groups.

-

Determine the percentage inhibition of the isoproterenol-induced tachycardia by (R)-betaxolol. A significant reduction indicates β1-receptor blockade.

-

Construct dose-response curves if multiple doses of (R)-betaxolol are tested.

-

Causality and Controls: The use of a vehicle control group is essential to ensure that observed changes are due to the drug and not handling or other experimental variables. The isoproterenol challenge is critical to confirm that the mechanism of any heart rate reduction is indeed β-blockade, rather than a non-specific cardiodepressant effect.

Conclusion

The pharmacological profile of (R)-betaxolol hydrochloride is characterized by significantly lower potency as a β1-adrenergic receptor antagonist compared to its (S)-enantiomer. However, its pharmacokinetic profile is virtually identical to that of the (S)-enantiomer, showing no significant stereoselectivity in its absorption, distribution, metabolism, or excretion. While its contribution to the therapeutic β-blocking effect of racemic betaxolol is minimal, its potential for off-target interactions, such as with L-type calcium channels, warrants consideration in a full safety and efficacy evaluation of the drug. This guide provides the foundational technical information and experimental frameworks necessary for researchers to further investigate the nuanced role of this enantiomer.

References

-

Stagni, G., & Gillespie, W. R. (1991). Human pharmacokinetics of betaxolol enantiomers. Journal of Pharmaceutical Sciences, 80(4), 321–324. [Link]

-

GlobalRx. (n.d.). Clinical Profile: Betaxolol Hydrochloride 20mg Tablet. Retrieved from [Link]

-

Durand, A., Lave, T., & Vandel, B. (1986). Determination of betaxolol enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 383, 393-399. [Link]

-

Scilit. (1991). Human Pharmacokinetics of Betaxolol Enantiomers. Journal of Pharmaceutical Sciences, 80(4), 321-324. [Link]

-

Gosh, S., & Patel, N. (2024). Betaxolol. In StatPearls. StatPearls Publishing. [Link]

-

Jamali, F. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. [Link]

-

Mehvar, R., & Jamali, F. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. CORE. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Betaxolol Hydrochloride? Retrieved from [Link]

-

Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. The FASEB Journal, 25(11), 3896–3906. [Link]

-

Fisar, Z., Hroudova, J., & Singh, N. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 685. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2369, Betaxolol. Retrieved from [Link].

-

Satoh, E., Narimatsu, A., Hosohata, Y., Tsuchihashi, H., & Nagatomo, T. (1993). The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart. British Journal of Pharmacology, 108(2), 484–489. [Link]

-

ResearchGate. (n.d.). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. Request PDF. [Link]

-

Galandrin, S., & Bouvier, M. (1999). Betaxolol, a beta1-adrenoceptor antagonist, has an affinity for L-type Ca2+ channels. European Journal of Pharmacology, 378(3), 317–322. [Link]

Sources

- 1. Articles [globalrx.com]

- 2. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betaxolol, a beta1-adrenoceptor antagonist, has an affinity for L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

(R)-betaxolol hydrochloride chemical structure and properties

An In-Depth Technical Guide to (R)-Betaxolol Hydrochloride: Structure, Properties, and Analysis

Executive Summary

(R)-betaxolol hydrochloride is the (R)-enantiomer of the cardioselective beta-1 adrenergic receptor antagonist, betaxolol. While commercially available betaxolol is typically a racemic mixture, understanding the properties of individual enantiomers is critical for drug development, pharmacology, and quality control. The (S)-enantiomer is known to be the pharmacologically more active component. This guide provides a comprehensive technical overview of (R)-betaxolol hydrochloride, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and key analytical protocols for its identification and separation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific stereoisomer.

Introduction: The Significance of Chirality in Betaxolol

Betaxolol is a therapeutic agent used primarily for the management of hypertension and glaucoma.[1][2] It functions as a selective β1-adrenergic receptor antagonist.[3][4][5][6] Like many pharmaceuticals, betaxolol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-betaxolol and (S)-betaxolol.

In pharmacology, stereochemistry is paramount, as biological systems (enzymes, receptors) are inherently chiral. Consequently, enantiomers of a drug can exhibit significant differences in pharmacological activity, metabolism, and toxicity. For betaxolol, the (S)-(−)-enantiomer is the eutomer, demonstrating substantially higher pharmacological activity—reportedly 50 to 500 times greater than its (R)-counterpart.[7] Therefore, (R)-betaxolol is considered the distomer, or the less active enantiomer. A thorough characterization of (R)-betaxolol hydrochloride is essential for developing enantiopure formulations and for establishing comprehensive purity profiles for the racemic drug product.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of (R)-betaxolol hydrochloride is fundamental for its handling, formulation, and analysis.

Chemical Structure

The systematic IUPAC name for (R)-betaxolol hydrochloride is (2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride.[8][9]

Caption: Chemical structure of (R)-betaxolol hydrochloride.

Chemical and Physical Data

The key identifiers and physicochemical properties of (R)-betaxolol hydrochloride are summarized in the tables below for ease of reference.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | [8][9] |

| CAS Number | 91878-54-5 | [8][10] |

| Molecular Formula | C18H29NO3 · HCl | [10] |

| Molecular Weight | 343.89 g/mol | [8][10] |

| Canonical SMILES | CC(C)NCO.Cl |[8][10] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to almost white crystalline powder | [11] |

| Solubility | Water: 36 mg/mL; Slightly soluble in Chloroform and Methanol | [10][11] |

| logP | 3.58630 | [10] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [10] |

| Hydrogen Bond Donors | 3 | [8][10] |

| Hydrogen Bond Acceptors | 4 | [8][10] |

| Rotatable Bond Count | 11 |[10] |

Mechanism of Action and Pharmacodynamics

Betaxolol selectively antagonizes beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[3][12] The binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors normally initiates a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.

Betaxolol competitively blocks this binding, leading to a reduction in heart rate and contractility, thereby lowering blood pressure and myocardial oxygen demand.[3][6] It is characterized by its lack of significant intrinsic sympathomimetic action (ISA) or membrane-stabilizing (local anesthetic) activity.[5][13]

When administered topically for glaucoma, betaxolol hydrochloride reduces intraocular pressure by decreasing the production of aqueous humor.[5][13]

Caption: A generalized workflow for the synthesis of (R)-betaxolol hydrochloride.

Analytical Methodologies and Protocols

For a chiral compound like betaxolol, the most critical analytical challenge is the separation and quantification of the individual enantiomers. This is vital for determining enantiomeric excess (e.e.) and ensuring the quality of both enantiopure and racemic drug products.

Protocol 5.1: Enantiomeric Purity Assessment by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation. The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.

Objective: To separate and quantify (R)- and (S)-betaxolol enantiomers.

Instrumentation and Conditions (based on published methods)[14][15]:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Chiral Stationary Phase: Chirobiotic T (Teicoplanin-based CSP), 5 µm.

-

Mobile Phase: A polar ionic mobile phase (PIM) consisting of Methanol : Glacial Acetic Acid : Triethylamine (100:0.020:0.025, v/v/v). [15]Rationale: The acidic and basic modifiers are crucial for achieving good peak shape and resolution by controlling the ionization state of the analyte and interacting with the CSP.

-

Flow Rate: 1.5 mL/min. [15]* Detection: Fluorescence with excitation at 275 nm and emission at 305 nm. [15]Rationale: Fluorescence detection often provides higher sensitivity and selectivity compared to UV absorbance for compounds that fluoresce.

-

Temperature: Ambient.

Step-by-Step Protocol:

-

Standard Preparation: Prepare stock solutions of (R)-betaxolol HCl, (S)-betaxolol HCl, and racemic betaxolol HCl in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 10-500 ng/mL). [15]2. Sample Preparation: For formulated products (tablets or ophthalmic solutions), accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Purge the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the column.

-

Data Acquisition: Record the chromatograms. Under these conditions, (S)- and (R)-betaxolol are expected to be well-resolved, with mean retention times around 11.3 and 12.6 minutes, respectively. [14]6. Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the samples by interpolating their peak areas from the calibration curve.

Protocol 5.2: Quantification by UV-Vis Spectrophotometry

While not able to distinguish between enantiomers, spectrophotometric methods are simple and rapid for determining the total betaxolol concentration in bulk or dosage forms. These methods rely on a chemical reaction that produces a colored product.

Objective: To determine the total concentration of betaxolol hydrochloride.

Principle (based on Hantzsch reaction)[16]: Betaxolol is oxidized with sodium periodate to produce formaldehyde. The liberated formaldehyde then reacts with acetylacetone in the presence of an ammonium acetate buffer to form a yellow-colored lutidine derivative, which can be quantified spectrophotometrically. [16] Instrumentation and Reagents:

-

Spectrophotometer: A UV-Vis spectrophotometer.

-

Reagents: Sodium periodate solution, sodium hydroxide solution, acetylacetone-ammonium acetate reagent. [16] Step-by-Step Protocol:

-

Standard Preparation: Prepare a stock solution of betaxolol hydrochloride in distilled water. Create a series of calibration standards (e.g., 5-30 µg/mL). [16]2. Sample Preparation: Prepare the sample solution as described for the HPLC method, using distilled water as the diluent.

-

Reaction: To a fixed volume of each standard and sample solution in a volumetric flask, add the required amounts of sodium hydroxide and sodium periodate. Allow the oxidation to proceed.

-

Color Development: Add the acetylacetone-ammonium acetate reagent. Heat the mixture in a water bath (e.g., at 60°C for 5 minutes) to facilitate color development. Cool to room temperature and dilute to the final volume with distilled water. [16]5. Measurement: Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (approx. 405 nm) against a reagent blank. [16]6. Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of betaxolol in the sample from this curve.

Conclusion

(R)-betaxolol hydrochloride, as the distomer of the potent β1-blocker betaxolol, holds a significant place in pharmaceutical science. While possessing minimal therapeutic activity itself, its characterization is indispensable for the quality control, stability testing, and pharmacokinetic analysis of racemic betaxolol. The analytical methods detailed herein, particularly enantioselective HPLC, provide the necessary tools for researchers and drug development professionals to accurately resolve and quantify this enantiomer, ensuring the safety, efficacy, and quality of betaxolol-based therapies.

References

-

(R)-betaxolol hydrochloride. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

Clinical Profile: Betaxolol Hydrochloride 20mg Tablet. (n.d.). GlobalRx. Retrieved January 14, 2026, from [Link]

-

(R)-betaxolol hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Betaxolol hydrochloride. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

BETAXOLOL HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

-

Zhuk, Y. N., & Vasyuk, S. O. (2016). Spectrophotometric determination of betaxolol in pure form and pharmaceuticals. The Pharma Innovation Journal, 5(6), 31-33. Available from [Link]

-

Betaxolol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Betaxolol Hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(R)-Betaxolol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Indraratna, P., & Al-Qumra, A. (2024). Betaxolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Sylvain, G., et al. (2013). A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Analytical Chemistry Insights, 8, 1-7. Available from [Link]

- Technique of synthesizing levorotatory betaxolol hydrochloride. (2009). Google Patents. (CN100528832C).

-

Determination of betaxolol enantiomers in standard solutions by the proposed method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Enantiomeric separation of betaxolol using liquid chromatographic techniques: A review. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A Rapid stability-Indicating Rp-HpLc Method for the Determination of Betaxolol Hydrochloride in ph. (2013). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

What is the mechanism of Betaxolol Hydrochloride?. (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Betaxolol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Betaxolol: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 14, 2026, from [Link]

-

Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2011). Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products. Molecules, 16(5), 3730–3741. Available from [Link]

-

Suhagia, B. N., Shah, S. A., & Rathod, I. S. (2006). Spectrophotometric Estimation of Betaxolol Hydrochloride in Bulk Powder and its Dosage Forms. Indian Journal of Pharmaceutical Sciences, 68(1), 105-107. Available from [Link]

-

Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 115-118. Available from [Link]

-

Giachetti, C., et al. (1986). Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 380, 347-354. Retrieved from [Link]

-

Asghar, M. A., & Aslam, M. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1220-1248. Available from [Link]

- Method for preparing l-betaxolol hydrochloride. (2010). Google Patents. (CN101665441A).

- Process for preparation of S-(-)-betaxolol and salts thereof. (2006). Google Patents. (US7019172B2).

Sources

- 1. Betaxolol - Wikipedia [en.wikipedia.org]

- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Betaxolol hydrochloride | CAS#:63659-19-8 | Chemsrc [chemsrc.com]

- 5. Betaxolol Hydrochloride | C18H30ClNO3 | CID 107952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantiomeric separation of betaxolol using liquid chromatographic techniques: A review - research journal [gyanvihar.org]

- 8. (R)-betaxolol hydrochloride | C18H30ClNO3 | CID 12937007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-Betaxolol | C18H29NO3 | CID 6093355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Betaxolol hydrochloride | 63659-19-8 [chemicalbook.com]

- 12. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]

- 13. drugs.com [drugs.com]

- 14. researchgate.net [researchgate.net]

- 15. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

The Stereochemical Journey of Betaxolol: A Technical Guide to its Enantiomers

Abstract

Betaxolol, a cornerstone in the management of hypertension and glaucoma, presents a fascinating case study in the clinical significance of stereochemistry.[1][2][3] Marketed as a racemic mixture, its therapeutic activity is predominantly confined to one of its enantiomeric forms.[4][5][6] This technical guide provides an in-depth exploration of the discovery, history, and differential pharmacology of betaxolol enantiomers. It further details the methodologies for their stereoselective synthesis and analytical separation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document aims to underscore the criticality of chiral purity in drug design and development by dissecting the science behind a widely used pharmaceutical agent.

Introduction: The Advent of a Cardioselective Beta-Blocker

The story of betaxolol is rooted in the broader history of beta-adrenergic antagonists, a class of drugs that revolutionized cardiovascular medicine.[7][8] The initial discovery of non-selective beta-blockers like propranolol was a landmark achievement, but their utility was often limited by side effects stemming from the blockade of both β1 and β2 receptors.[3][8] This spurred the development of cardioselective agents that would primarily target β1 receptors in the heart, thus minimizing effects on the bronchioles (mediated by β2 receptors).[3]

Betaxolol emerged from this pursuit as a potent and selective β1-adrenergic receptor antagonist.[1][2][3] Patented in 1975 and approved for medical use in 1983, it quickly found its place in the therapeutic arsenal for hypertension.[3] Its utility was further expanded with its approval for ophthalmic use in 1985 to treat glaucoma by reducing intraocular pressure.[3][9]

The core of betaxolol's chemical structure is a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (S)-betaxolol and (R)-betaxolol. While administered as a 1:1 mixture (a racemate), the pharmacological activity is not equally distributed between these two forms.[4][5]

The Principle of Chirality and its Pharmacological Implications

The differential pharmacological effects of enantiomers arise from their distinct interactions with chiral biological macromolecules, such as receptors and enzymes. The binding of a drug to its target receptor is a highly specific three-dimensional interaction.

Mechanism of Action

Betaxolol exerts its therapeutic effects by competitively blocking beta-1 adrenergic receptors, which are predominantly located in the heart.[2][10] This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output, ultimately resulting in reduced blood pressure.[2][10] In the eye, it is thought to reduce the production of aqueous humor, thereby lowering intraocular pressure.[2][3][9]

Caption: Betaxolol's mechanism of action at the β1-adrenergic receptor.

Stereoselectivity in Action: The Potency of (S)-Betaxolol

Research has consistently demonstrated that the β-blocking activity of betaxolol resides almost exclusively in the (S)-enantiomer.[4][5][6] The (S)-(-)-enantiomer of β-blockers, in general, exhibits 50 to 500 times higher pharmacological activity due to the specific orientation of its functional groups, which allows for optimal binding to the β1-receptor.[4] The (R)-isomer is significantly less active and is often considered to contribute more to the side effects.[5][6] This stark difference in activity underscores the importance of stereochemistry in drug action.

Comparative Pharmacological Profiles of Betaxolol Enantiomers

The distinct pharmacological profiles of the (S) and (R) enantiomers of betaxolol have been elucidated through various preclinical and clinical investigations.

| Parameter | (S)-Betaxolol | (R)-Betaxolol | Racemic Betaxolol |

| Primary Activity | Potent β1-adrenergic antagonist[4][5] | Weak β1-adrenergic antagonist | β1-adrenergic antagonist |

| Relative Potency | High (responsible for therapeutic effect) | Low | Moderate |

| Side Effect Contribution | Lower | Higher (potential)[5][6] | Present |

| Clinical Use | Investigational (as a single enantiomer) | Not used clinically alone | Standard clinical formulation |

Methodologies for Stereoselective Synthesis and Resolution

The production of single-enantiomer drugs can be achieved through two primary routes: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective, or asymmetric, synthesis aims to produce a single enantiomer directly. Various strategies have been developed for the synthesis of (S)-betaxolol. A common approach involves the use of a chiral starting material or a chiral catalyst.

Example Protocol: Chemoenzymatic Synthesis of (S)-Betaxolol

This method utilizes an enzyme for a key stereoselective step.

-

Starting Material: 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

Epoxidation: React the starting phenol with epichlorohydrin in the presence of a base to form the racemic epoxide intermediate.

-

Enzymatic Kinetic Resolution: Introduce a specific lipase (e.g., from Rhodotorula mucilaginosa) that selectively hydrolyzes the acetylated form of one enantiomer.[11][12] For instance, the lipase may selectively deacetylate the (R)-enantiomer of an acetylated intermediate, leaving the desired (S)-enantiomer in its acetylated form.[11]

-

Separation: The hydrolyzed (R)-enantiomer and the acetylated (S)-enantiomer can then be separated using standard chromatographic techniques.

-

Final Step: The isolated acetylated (S)-enantiomer is then de-acetylated to yield pure (S)-betaxolol.

Chiral Resolution of Racemic Betaxolol

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[13][14]

Direct Chiral HPLC Method

This method utilizes a chiral stationary phase (CSP) to achieve separation.

Protocol: Enantiomeric Separation of Betaxolol using a Teicoplanin-based CSP [13]

-

Column: Chirobiotic T (Teicoplanin macrocyclic antibiotic) chiral stationary phase.

-

Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.020:0.025, v/v/v).[13]

-

Flow Rate: 1.5 mL/min.[13]

-

Detection: Fluorescence detection with excitation at 275 nm and emission at 305 nm.[13]

-

Internal Standard: S-(–)-atenolol.[13]

-

Expected Outcome: Baseline resolution of the (S)- and (R)-enantiomers of betaxolol.[13]

Caption: Workflow for the chiral separation of betaxolol enantiomers by HPLC.

Clinical Significance and Future Perspectives

The pronounced stereoselectivity of betaxolol's pharmacological activity raises important clinical considerations. While the racemic mixture is effective, the administration of the less active (R)-enantiomer may contribute to the overall side effect profile without adding to the therapeutic benefit.[5][6] The development of a single-enantiomer formulation of (S)-betaxolol could potentially offer a better therapeutic index, with similar efficacy at a lower dose and a reduced risk of adverse effects.

The journey of betaxolol from a racemic drug to the potential for a single-enantiomer product exemplifies the evolution of pharmaceutical development. As our understanding of stereochemistry and its impact on pharmacology deepens, the focus on chiral purity will continue to be a critical aspect of designing safer and more effective medications.

References

- Clinical Profile: Betaxolol Hydrochloride 20mg Tablet - GlobalRx. (n.d.).

-

Tajran, J., & Goyal, A. (2024). Betaxolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- What is the mechanism of Betaxolol Hydrochloride? (2024). Patsnap Synapse.

-

Betaxolol. (n.d.). In Wikipedia. Retrieved from [Link]

- Nagar, H. (2017). Enantiomeric separation of betaxolol using liquid chromatographic techniques: A review. International Journal of Pharmaceutical Sciences and Research, 8(1), 35-41.

-

Pharmacology of Betaxolol (Bertocil, Betoptic); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 18). YouTube. Retrieved from [Link]

- Hefnawy, M. M., Sultan, M. A., & Al-Shehri, M. M. (2007). Direct enantiomeric resolution of betaxolol with application to analysis of pharmaceutical products.

- Zhang, Z., et al. (2012). Separation of betaxolol hydrochloride with new bonded cellulose chiral stationary phase and determination of the enantiomers in rabbit plasma by HPLC.

- Wang, Y., & Weng, N. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 453.

- Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(1), 192-221.

- Betaxolol, a β -selective adrenergic antagonist, is used for treating angina pectoris, hypertension, and glaucoma. (2012). Bohrium.

- Betaxolol – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.

-

Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2015). ResearchGate. Retrieved from [Link]

-

Scheme 3. Synthesis of racemic betaxolol. (n.d.). ResearchGate. Retrieved from [Link]

- Wiysonge, C. S. (2007). A historical perspective on the development of β-adrenergic blockers. Journal of the American College of Cardiology, 49(19), 2019-2021.

-

Determination of betaxolol enantiomers in standard solutions by the proposed method. (n.d.). ResearchGate. Retrieved from [Link]

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.

- Baker, J. G. (2017). Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling. British Journal of Pharmacology, 174(12), 1887-1896.

- Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. (2025). Journal of Cardiovascular Pharmacology.

- Osborne, N. N., et al. (2000). Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels. British Journal of Pharmacology, 130(4), 759-766.

- N19-845S020 Betaxolol Clinical PREA/BPCA. (2007). FDA.

-

Discovery and development of beta-blockers. (n.d.). In Wikipedia. Retrieved from [Link]

- PRODUCT MONOGRAPH. (2017).

- Betaxolol: MedlinePlus Drug Inform

- Clinical Profile: Betaxolol Hydrochloride 10mg Tablet - GlobalRx. (n.d.).

Sources

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]

- 3. Betaxolol - Wikipedia [en.wikipedia.org]

- 4. Enantiomeric separation of betaxolol using liquid chromatographic techniques: A review - research journal [gyanvihar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. SEPARATION OF BETAXOLOL HYDROCHLORIDE WITH NEW BONDED CELLULOSE CHIRAL STATIONARY PHASE AND DETERMINATION OF THE ENANTIOMERS IN PLASMA BY HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Articles [globalrx.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Betaxolol Hydrochloride: An In-depth Technical Guide to In Vitro and In Vivo Studies

Abstract

(R)-betaxolol hydrochloride is the R-enantiomer of the selective beta-1 adrenergic receptor antagonist, betaxolol. While the racemic mixture is clinically utilized for hypertension and glaucoma, a detailed investigation into the specific pharmacological profile of the (R)-enantiomer is critical for optimizing therapeutic strategies and understanding its distinct mechanistic contributions. This technical guide provides a comprehensive framework for the in vitro and in vivo evaluation of (R)-betaxolol hydrochloride, designed for researchers, scientists, and professionals in drug development. It outlines core methodologies, from receptor binding and functional assays to pharmacokinetic and pharmacodynamic studies, emphasizing the scientific rationale behind experimental choices and data interpretation.

PART 1: In Vitro Characterization

In vitro studies are paramount for delineating the direct molecular and cellular effects of (R)-betaxolol hydrochloride, independent of systemic physiological complexities. These assays primarily focus on its interaction with adrenergic receptors and the subsequent modulation of intracellular signaling cascades.

Receptor Binding Assays: Defining Affinity and Selectivity

To quantify the binding affinity of (R)-betaxolol for its target receptors, radioligand binding assays are the established gold standard. These competitive assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Isolate cell membrane fractions from a cell line recombinantly expressing high levels of human beta-1 and beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective beta-adrenergic radioligand (e.g., ³H-CGP 12177) and a range of concentrations of (R)-betaxolol hydrochloride.[1]

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the (R)-betaxolol concentration. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

| Compound | Beta-1 Adrenergic Receptor (Ki, nM) | Beta-2 Adrenergic Receptor (Ki, nM) | Selectivity Ratio (Ki β2 / Ki β1) |

| (R)-Betaxolol | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| (S)-Betaxolol | Hypothetical Value | Hypothetical Value | Hypothetical Value |

This table illustrates the expected format for presenting binding affinity data. Actual values would be determined experimentally.

Functional Assays: Gauging Antagonist Potency

Functional assays are crucial to determine the biological consequence of receptor binding. For a beta-blocker, this typically involves measuring the inhibition of agonist-induced downstream signaling. The primary signaling pathway for beta-1 adrenergic receptors involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Plate cells expressing the beta-1 adrenergic receptor (e.g., CHO-β1) in a suitable multi-well format.

-

Antagonist Pre-incubation: Pre-treat the cells with varying concentrations of (R)-betaxolol hydrochloride for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.

-

Lysis and Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence polarization).

-

Data Analysis: Construct a concentration-response curve to determine the IC₅₀ value, representing the concentration of (R)-betaxolol that produces 50% inhibition of the maximal agonist response.

Signaling Pathway Visualization

Sources

An In-depth Technical Guide on (R)-betaxolol Hydrochloride as a Selective β1-Adrenergic Receptor Antagonist

Introduction

(R)-betaxolol hydrochloride is the (R)-enantiomer of the selective β1-adrenergic receptor antagonist, betaxolol.[1] While the (S)-enantiomer, levobetaxolol, is recognized as the more potent eutomer for β1-adrenergic blockade, a comprehensive understanding of the pharmacological properties of the (R)-enantiomer is crucial for a complete characterization of betaxolol's stereoselective actions.[2][3] This technical guide provides an in-depth exploration of (R)-betaxolol hydrochloride, focusing on its mechanism of action, chemical properties, synthesis, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic pharmacology and the development of cardiovascular and ophthalmic therapeutics.

Betaxolol is clinically used as a racemic mixture for the management of hypertension and glaucoma.[4][5] Its therapeutic effects are primarily attributed to the blockade of β1-adrenergic receptors in cardiac tissue and the ciliary body of the eye.[6] This blockade leads to a reduction in heart rate, myocardial contractility, and aqueous humor production, thereby lowering blood pressure and intraocular pressure, respectively.[7][8] The selectivity of betaxolol for β1-receptors over β2-receptors minimizes the risk of bronchoconstriction, a significant side effect associated with non-selective β-blockers.[4]

This guide will delve into the nuanced pharmacology of the (R)-enantiomer, providing detailed protocols and theoretical background to empower researchers in their investigation of this and other chiral compounds.

Chemical and Physical Properties

(R)-betaxolol hydrochloride is a white crystalline powder that is soluble in water.[9] A comprehensive summary of its chemical and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | PubChem |

| Molecular Formula | C18H30ClNO3 | PubChem |

| Molecular Weight | 343.9 g/mol | PubChem |

| CAS Number | 91878-54-5 | PubChem |

| Chirality | (R)-enantiomer | N/A |

| Physical State | White crystalline powder | ChemicalBook |

| Solubility | Soluble in water | ChemicalBook |

Mechanism of Action: Selective β1-Adrenergic Receptor Antagonism

(R)-betaxolol functions as a competitive antagonist at β1-adrenergic receptors. These receptors are predominantly located in the heart, kidneys, and adipose tissue. The binding of (R)-betaxolol to β1-receptors prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade.

Downstream Signaling Pathways

The canonical signaling pathway for β1-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[10]

However, recent research has revealed that β1-adrenergic receptor signaling is more complex, involving non-canonical pathways and receptor compartmentalization.[11] Antagonists like betaxolol can influence these pathways, and their effects may not be limited to simple blockade of the canonical Gs-cAMP pathway.[12]

Signaling Pathway of β1-Adrenergic Receptor and Site of Action of (R)-betaxolol

Caption: Canonical β1-adrenergic receptor signaling and the inhibitory action of (R)-betaxolol.

Stereoselectivity of Betaxolol Enantiomers

The two enantiomers of betaxolol exhibit different affinities for β-adrenergic receptors. The (S)-enantiomer (levobetaxolol) demonstrates significantly higher affinity and selectivity for β1-receptors compared to the (R)-enantiomer.[3][13]

| Enantiomer | Receptor | Ki (nM) | Selectivity (β2/β1) | Source |

| (S)-betaxolol (Levobetaxolol) | β1 | 0.76 | ~43-fold | Selleckchem[3] |

| β2 | 32.6 | Selleckchem[3] | ||

| (R)-betaxolol | β1 | - | Weaker than (S)-enantiomer | General knowledge |

| β2 | - | Weaker than (S)-enantiomer | General knowledge |

This stereoselectivity underscores the importance of studying each enantiomer individually to fully comprehend the drug's overall pharmacological profile.

Experimental Characterization of (R)-betaxolol

A thorough investigation of (R)-betaxolol's pharmacological properties requires a combination of in vitro and in vivo experimental approaches. The following sections provide detailed, step-by-step methodologies for key experiments.

Chiral Resolution of Betaxolol Enantiomers

To study the individual enantiomers, it is first necessary to separate them from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.[7][14]

Experimental Workflow for Chiral Resolution of Betaxolol

Caption: Step-by-step workflow for the chiral separation of betaxolol enantiomers using HPLC.

Protocol for Chiral HPLC Resolution:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[7][14]

-

Sample Preparation: Dissolve racemic betaxolol hydrochloride in the mobile phase to a known concentration.

-

HPLC System and Column: Utilize an HPLC system equipped with a fluorescence detector and a teicoplanin-based chiral stationary phase column (e.g., Chirobiotic T).[7][14]

-

Chromatographic Conditions:

-

Flow rate: 1.5 mL/min

-

Detection: Excitation at 275 nm, Emission at 305 nm

-

Temperature: Ambient

-

-

Injection and Elution: Inject the sample onto the column and perform isocratic elution with the prepared mobile phase.

-

Data Analysis and Collection: Monitor the chromatogram for the separation of the two enantiomers. The retention times for (S)- and (R)-betaxolol will be distinct.[7][14] Collect the fraction corresponding to the (R)-betaxolol peak.

-

Purity Assessment: Analyze the collected fraction to confirm its enantiomeric purity.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of (R)-betaxolol for β1- and β2-adrenergic receptors.[15][16]

Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing either β1- or β2-adrenergic receptors (e.g., CHO cells).[17]

-

Radioligand: Use a suitable radiolabeled ligand, such as [¹²⁵I]-iodocyanopindolol, which binds to both β1 and β2 receptors.[16]

-

Competitive Binding:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of (R)-betaxolol.

-

Include a control with no competitor (total binding) and a control with a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.[15]

-

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[16]

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the (R)-betaxolol concentration to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

This assay assesses the functional consequence of receptor binding by measuring the inhibition of agonist-stimulated cAMP production.[18][19]

Protocol for cAMP Measurement Assay:

-

Cell Culture: Culture cells expressing β1- or β2-adrenergic receptors.

-

Pre-treatment: Incubate the cells with varying concentrations of (R)-betaxolol.

-

Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response.[20]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP levels against the logarithm of the (R)-betaxolol concentration to determine the IC50 for the inhibition of agonist-stimulated cAMP production.

In Vivo Models

The in vivo cardiovascular effects of (R)-betaxolol can be evaluated in animal models such as rats or mice.[17][21]

Protocol for In Vivo Cardiovascular Assessment:

-

Animal Model: Use anesthetized or conscious, freely moving rats or mice instrumented for the measurement of heart rate and blood pressure.[17]

-

Drug Administration: Administer (R)-betaxolol intravenously or orally at various doses.

-

Hemodynamic Monitoring: Continuously monitor heart rate, systolic blood pressure, and diastolic blood pressure.

-

Agonist Challenge (Optional): To assess the antagonist activity, administer a β-agonist (e.g., isoproterenol) after (R)-betaxolol administration and measure the blunting of the agonist-induced tachycardia.[17]

-

Data Analysis: Analyze the dose-dependent effects of (R)-betaxolol on baseline hemodynamic parameters and its ability to antagonize the effects of a β-agonist.

The effect of (R)-betaxolol on intraocular pressure and aqueous humor dynamics can be studied in animal models, such as rabbits or mice.[1][22][23]

Protocol for Aqueous Humor Dynamics Assessment:

-

Animal Model: Use a suitable animal model for glaucoma research, such as the mouse.[23]

-

Drug Administration: Administer (R)-betaxolol topically to the eye.

-

Intraocular Pressure (IOP) Measurement: Measure IOP at various time points after drug administration using a tonometer.

-

Aqueous Humor Flow Rate: The rate of aqueous humor formation can be measured using techniques like fluorophotometry.[1]

-

Outflow Facility: The facility of aqueous humor outflow can be determined by tonography or perfusion methods.[22]

-

Data Analysis: Evaluate the effect of (R)-betaxolol on IOP, aqueous humor formation, and outflow facility.

Synthesis and Chiral Resolution of (R)-betaxolol

The synthesis of enantiomerically pure β-blockers is a significant area of research. While the focus has often been on the more active (S)-enantiomer, the synthesis of the (R)-enantiomer is essential for comprehensive pharmacological evaluation. A chemo-enzymatic approach can be employed for the synthesis of enantiopure betaxolol.[24]

A plausible synthetic route to (R)-betaxolol involves the kinetic resolution of a racemic intermediate. For instance, the racemic chlorohydrin precursor can be acylated using a lipase, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.[24]

Alternatively, chiral resolution of racemic betaxolol can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[25]

Safety and Toxicology

The safety profile of racemic betaxolol is well-established.[4] Common side effects of topical administration include transient ocular discomfort.[26] Systemic side effects are less common due to its β1-selectivity, but may include bradycardia and fatigue.[26] It is important to note that topically applied β-blockers can be systemically absorbed and may cause adverse reactions in susceptible individuals.[26] The specific toxicological profile of (R)-betaxolol is less documented and would require dedicated studies.

Conclusion

(R)-betaxolol hydrochloride, while being the less potent enantiomer of betaxolol, is a critical component for understanding the stereoselective pharmacology of this important β1-adrenergic receptor antagonist. This technical guide has provided a comprehensive overview of its mechanism of action, chemical properties, and the detailed experimental methodologies required for its characterization. The provided protocols for chiral resolution, in vitro binding and functional assays, and in vivo cardiovascular and ophthalmic studies offer a robust framework for researchers. A thorough investigation of both enantiomers is paramount for a complete understanding of the therapeutic effects and potential side effects of chiral drugs like betaxolol.

References

- Al-Majed, A. A., & Aboul-Enein, H. Y. (2007). Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products.

- Millar, J. C., Clark, A. F., & Pang, I. H. (2011). Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion. Investigative ophthalmology & visual science, 52(2), 685–694.

- Al-Majed, A. A., & Aboul-Enein, H. Y. (2007). Direct enantiomeric resolution of betaxolol with application to analysis of pharmaceutical products. PubMed.

- Cymerman, I. A., Ciszewska-Jędrasik, M., & Wszelaki, N. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625.

- Wong, S. S., & Ross, E. M. (1983). Comparison of the Beta-Adrenoceptor Affinity and Selectivity of Cetamolol, Atenolol, Betaxolol, and ICI-118551. Journal of Pharmacology and Experimental Therapeutics, 226(3), 735-740.

- Al-Majed, A. A., & Aboul-Enein, H. Y. (2007). Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products.

- Mermoud, A., Baerveldt, G., Minckler, D. S., Prata, J. A., Jr, & Rao, N. A. (1996). Aqueous humor dynamics in rats. Graefe's archive for clinical and experimental ophthalmology = Albrecht von Graefes Archiv fur klinische und experimentelle Ophthalmologie, 234 Suppl 1, S198–S203.

- Baker, M., & Hill, S. J. (2009). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 23(10), 3326–3336.

- Millar, J. C., Clark, A. F., & Pang, I. H. (2011). Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion. PubMed.

- Selleckchem. (n.d.). β-adrenergic receptor Selective Inhibitors.

- Rochais, F., Vandecasteele, G., Lefebvre, F., Lugnier, C., Lum, H., Mazet, J. L., Cooper, D. M., & Fischmeister, R. (2007).

- Selleckchem. (n.d.). β-adrenergic receptor Selective Inhibitors.

- Blaxall, H. S., & Potts, J. T., Jr. (2012). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (68), e4323.

- Hoffman, B. B. (2000). Detection of β-Adrenergic Receptors by Radioligand Binding.

- Selleckchem. (n.d.). Adrenergic Receptor Inhibitor Review.

- Park, J., Park, S., Kim, D. H., Lee, D. I., & Lee, S. R. (2025). In vivo effects of cardiomyocyte-specific β-1 blockade on afterload- and frequency-dependent cardiac performance. American journal of physiology.

- Aas, V. H., Tungen, J. E., & Hansen, T. V. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.

- ResearchGate. (n.d.). Scheme 3. Synthesis of racemic betaxolol.

- Millar, J. C., Clark, A. F., & Pang, I. H. (2011). Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion. PubMed.

- Semantic Scholar. (n.d.). Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion.

- Aboul-Enein, H. Y., & Ali, I. (2004). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Current pharmaceutical analysis, 1(1), 67-90.

- Irannejad, R., & von Zastrow, M. (2014). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 3, e01729.

- Benchchem. (n.d.).

- Siddiqui, A. A., & Kumar, R. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39(5), 939-964.

- Paur, H., & Nascimben, L. (2010). β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. American journal of physiology.

- Benchchem. (n.d.).

- Gosh, S., & Patel, P. (2024). Betaxolol.

- Chen, Y. J., & Zhang, J. (2024). Differential Downregulation of β1-Adrenergic Receptor Signaling in the Heart.

- Beaulieu-Laroche, L., & Greengard, P. (2016). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(45), 11413–11424.

- Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.

- Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). What Is the Role of β-Adrenergic Signaling in Heart Failure?.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- Manz, K. M., & Apparsundaram, S. (2023). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers in pharmacology, 14, 1218461.

- Lymperopoulos, A., & Rengo, G. (2013). β1-Adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction. American journal of physiology.

- Google Patents. (n.d.). US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof.

- Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate.

- ResearchGate. (n.d.). Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential...

- Irannejad, R., & von Zastrow, M. (2014). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 3, e01729.

- Cymerman, I. A., Ciszewska-Jędrasik, M., & Wszelaki, N. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.

- Saucerman, J. J., & Healy, S. N. (2012). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. Journal of cardiovascular pharmacology, 59(5), 428–438.

- Buckley, M. M., & Goa, K. L. (1990). Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension. Drugs & aging, 1(4), 328–347.

- Chen, Y. J., & Zhang, J. (2024). Differential Downregulation of β1-Adrenergic Receptor Signaling in the Heart. PubMed.

- Drugs.com. (n.d.).

- Su, M., & Xu, H. E. (2022). Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies.

- Wikipedia. (n.d.). Betaxolol.

- Satoh, E., Narimatsu, A., Hosohata, Y., Tsuchihashi, H., & Nagatomo, T. (1993). The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart. British journal of pharmacology, 108(2), 484–489.

- Giudicelli, J. F., & Richer, C. (1979). Beta-adrenoceptor blocking effects and pharmacokinetics of betaxolol (SL 75212) in man. British journal of clinical pharmacology, 8(5), 471–478.

- Berrospi, A. R., & Leibowitz, H. M. (1982). Betaxolol. A new beta-adrenergic blocking agent for treatment of glaucoma. Archives of ophthalmology, 100(6), 943–946.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. β-adrenergic receptor inhibitor | β-adrenergic receptor inhibition [selleck.cn]

- 4. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betaxolol - Wikipedia [en.wikipedia.org]

- 7. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β1-adrenergic receptor antagonists signal via PDE4 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Direct enantiomeric resolution of betaxolol with application to analysis of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo effects of cardiomyocyte-specific β-1 blockade on afterload- and frequency-dependent cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aqueous humor dynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. mdpi.com [mdpi.com]

- 25. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Betaxolol: Package Insert / Prescribing Information [drugs.com]

Pharmacokinetics and pharmacodynamics of (R)-betaxolol hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (R)-Betaxolol Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of (R)-betaxolol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific enantiomer. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, field-proven insights.

Introduction: The Significance of Stereochemistry in β-Adrenergic Blockers

Beta-adrenergic blockers are a cornerstone in the management of cardiovascular diseases.[1][2] Many of these drugs, including betaxolol, are chiral molecules, existing as two enantiomers (R and S forms) that are non-superimposable mirror images of each other.[1][2] While chemically similar, these enantiomers can exhibit profound differences in their interactions with biological systems, particularly with chiral entities like receptors and enzymes. This stereoselectivity can lead to significant variations in their pharmacodynamic activity and pharmacokinetic profiles.[1][2]

For most beta-blockers with a single chiral center, the (S)-enantiomer (levorotatory) possesses a much greater affinity for β-adrenergic receptors than the (R)-enantiomer (dextrorotatory).[1] Betaxolol is administered clinically as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.[3] Understanding the properties of the individual enantiomers is crucial for optimizing therapy and developing new, more targeted drugs. This guide will focus specifically on the less active (R)-enantiomer of betaxolol.

Caption: Racemic mixture of Betaxolol.

Pharmacodynamics of (R)-Betaxolol

The primary mechanism of action of betaxolol is the selective antagonism of β-1 adrenergic receptors, which are predominantly located in the heart.[4][5][6] This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output, resulting in a reduction in blood pressure.[4][5] In the eye, betaxolol reduces intraocular pressure by decreasing the production of aqueous humor.[3][5][7]

While the (S)-enantiomer is largely responsible for the β-blocking activity, the (R)-enantiomer is not entirely inert. However, its affinity for β-1 adrenergic receptors is significantly lower. Studies have shown a high degree of enantioselectivity in the binding of betaxolol to β-adrenergic receptors, with the (S)-enantiomer having a much greater affinity.[1]

Interestingly, some research suggests that (R)-betaxolol may possess other pharmacological activities. For instance, betaxolol has been shown to interact with voltage-sensitive sodium channels, an action that may contribute to its neuroprotective effects observed in some studies.[8] This interaction with sodium channels showed little stereospecificity, suggesting that (R)-betaxolol may contribute to this effect.[8][9]

Caption: (R)-Betaxolol's low-affinity interaction with the β1-adrenergic receptor signaling pathway.

Pharmacokinetics of (R)-Betaxolol

The pharmacokinetic profile of betaxolol as a racemic mixture is well-characterized. It is well-absorbed orally with a bioavailability of approximately 89%.[10][11] Peak plasma concentrations are typically reached within 1.5 to 6 hours.[10][12] The drug has a long elimination half-life of 14 to 22 hours, which allows for once-daily dosing.[4][6] Betaxolol is primarily metabolized by the liver, with both the parent drug and its metabolites being excreted mainly through the kidneys.[4][5]

Studies investigating the stereoselective pharmacokinetics of betaxolol have yielded interesting results. In some human studies, no significant differences were observed in the blood levels of the (R)- and (S)-enantiomers after a single oral dose of racemic betaxolol.[13][14] This suggests that in these instances, the absorption, distribution, metabolism, and excretion of the two enantiomers are not significantly different.[14]

However, it is important to note that stereoselectivity in the pharmacokinetics of beta-blockers can be influenced by various factors, including genetic polymorphisms in drug-metabolizing enzymes (like CYP2D6) and potential drug-drug interactions.[1][15] While major stereoselectivity in betaxolol's pharmacokinetics has not been consistently reported, the potential for subtle differences still exists and warrants consideration in specific patient populations or co-medication scenarios.

Absorption

Oral betaxolol is well-absorbed, with an absolute bioavailability of around 89%, indicating a minor first-pass effect.[10][11] The presence of food or alcohol does not significantly impact its absorption.[10][11]

Distribution

Betaxolol is approximately 50% bound to plasma proteins.[10][11] Its lipophilicity is greater than that of some other beta-blockers like timolol, which may enhance its distribution into ocular tissues.[10]

Metabolism

Betaxolol undergoes extensive metabolism in the liver.[4][16] It is a minor substrate of CYP1A2 and CYP2D6 and an inhibitor of CYP2D6.[10] Key metabolites include alpha-hydroxybetaxolol and an acidic metabolite.[17]

Excretion

Over 80% of an administered dose of betaxolol is recovered in the urine as the parent drug and its metabolites.[10] Approximately 15-17% is excreted as unchanged drug.[11][17]

Quantitative Data Summary

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~89% | [10][11] |

| Peak Plasma Concentration Time | 1.5 - 6 hours | [10][12] |

| Elimination Half-life | 14 - 22 hours | [4][6] |

| Plasma Protein Binding | ~50% | [10][11] |

| Renal Excretion (unchanged) | ~15-17% | [11][17] |

Experimental Protocol: Enantioselective Separation of Betaxolol by HPLC

The separation and quantification of (R)- and (S)-betaxolol are essential for studying their individual pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[13][18][19]

Principle

This protocol describes a direct method for the enantiomeric separation of betaxolol using a chiral stationary phase (CSP). The CSP, which is itself chiral, interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, their separation.

Step-by-Step Methodology

-

Preparation of Mobile Phase:

-

A polar ionic mobile phase (PIM) is prepared, typically consisting of methanol, glacial acetic acid, and triethylamine.[18][19]

-

A representative composition is methanol:glacial acetic acid:triethylamine (100:0.020:0.025, v/v/v).[18][19]

-

The mobile phase should be filtered and degassed before use to prevent column blockage and baseline noise.

-

-

Chromatographic System:

-

Chromatographic Conditions:

-

Sample Preparation:

-

For pharmaceutical preparations (tablets or ophthalmic solutions), samples are accurately weighed or measured and diluted with the mobile phase to a suitable concentration.

-

For biological fluids (e.g., plasma), a liquid-liquid extraction or solid-phase extraction step is necessary to isolate the drug and remove interfering substances.

-

-

Analysis and Quantification:

-

The prepared sample is injected into the HPLC system.

-

The (R) and (S) enantiomers will be separated and detected as distinct peaks.

-

Quantification is achieved by comparing the peak area of each enantiomer to a calibration curve prepared with known concentrations of the enantiomers.

-

Caption: Workflow for the enantioselective analysis of betaxolol.

Conclusion

While (R)-betaxolol hydrochloride exhibits significantly lower β-1 adrenergic blocking activity compared to its (S)-enantiomer, it is not pharmacologically inert. Its potential interactions with other targets, such as sodium channels, and its contribution to the overall profile of racemic betaxolol warrant further investigation. The lack of significant stereoselectivity in its pharmacokinetics in healthy individuals simplifies the overall clinical picture, but the potential for variations in specific populations remains a key area for consideration in personalized medicine. A thorough understanding of the properties of individual enantiomers is paramount for the rational design and development of future therapeutic agents.

References

- Clinical Profile: Betaxolol Hydrochloride 20mg Tablet. (n.d.). GlobalRx.

-